molecular formula C20H20ClFN2O2S B12538941 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- CAS No. 651335-00-1

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-

Cat. No.: B12538941
CAS No.: 651335-00-1
M. Wt: 406.9 g/mol
InChI Key: FSNGKCDPOONDJS-UHFFFAOYSA-N
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Description

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a chloro, fluorophenyl, and piperidinylmethyl group, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-, specific synthetic routes may include:

    Starting Materials: 6-chloroindole, 4-fluorobenzenesulfonyl chloride, and 2-piperidinylmethylamine.

    Reaction Conditions: The reaction typically involves the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chloro and fluorophenyl groups enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Properties

CAS No.

651335-00-1

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole

InChI

InChI=1S/C20H20ClFN2O2S/c21-14-4-9-18-19(11-14)24(12-16-3-1-2-10-23-16)13-20(18)27(25,26)17-7-5-15(22)6-8-17/h4-9,11,13,16,23H,1-3,10,12H2

InChI Key

FSNGKCDPOONDJS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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